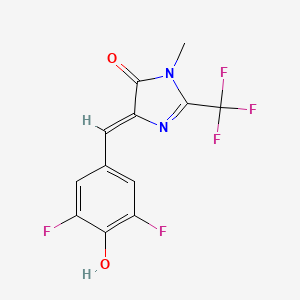

Dfhbi-2T

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7F5N2O2 |

|---|---|

Molecular Weight |

306.19 g/mol |

IUPAC Name |

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(trifluoromethyl)imidazol-4-one |

InChI |

InChI=1S/C12H7F5N2O2/c1-19-10(21)8(18-11(19)12(15,16)17)4-5-2-6(13)9(20)7(14)3-5/h2-4,20H,1H3/b8-4- |

InChI Key |

CGFZNPPTJGGWPN-YWEYNIOJSA-N |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)F)O)F)/N=C1C(F)(F)F |

Canonical SMILES |

CN1C(=O)C(=CC2=CC(=C(C(=C2)F)O)F)N=C1C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Illuminating Cellular RNA: A Technical Guide to the Photophysical Properties of DFHBI-2T Analogs Bound to the Broccoli Aptamer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of the fluorogenic system composed of the Broccoli RNA aptamer and its activating ligand, DFHBI, with a focus on the well-characterized derivatives DFHBI and DFHBI-1T. This system represents a powerful tool for the real-time visualization of RNA in living cells, offering an alternative to fluorescent proteins for RNA tracking and quantification. This document details the quantitative photophysical parameters, experimental methodologies for their characterization, and the underlying mechanism of fluorescence activation.

A note on DFHBI-2T: While this guide focuses on the photophysical properties of DFHBI and its derivatives bound to the Broccoli aptamer, specific data for a variant denoted as "this compound" is not extensively available in the reviewed literature. The information presented herein pertains to the widely studied and characterized analogs, which are foundational to the application of this technology.

Core Photophysical Properties

The fluorescence of DFHBI and its derivatives is significantly enhanced upon binding to the Broccoli aptamer.[1][2] This "light-up" phenomenon is attributed to the rigidification of the fluorophore within the aptamer's binding pocket, which restricts non-radiative decay pathways.[2] The Broccoli aptamer, a 49-nucleotide RNA sequence, was developed through in vitro selection to bind DFHBI and its derivatives with high affinity and activate their fluorescence.[3][4]

Quantitative Data Summary

The following tables summarize the key photophysical and biochemical properties of DFHBI and its derivatives when complexed with the Broccoli aptamer. These parameters are crucial for designing and interpreting experiments using this fluorescent reporter system.

| Property | Broccoli-DFHBI Complex | Broccoli-DFHBI-1T Complex | Reference(s) |

| Excitation Maximum (λex) | 450 nm | 472 nm | [3][4] |

| Emission Maximum (λem) | 501 nm | 507 nm | [3][4] |

| Extinction Coefficient (ε) | Not specified | 28,900 M⁻¹cm⁻¹ | [5] |

| Quantum Yield (Φ) | Not specified | 0.414 | [5] |

| Dissociation Constant (Kd) | Not specified | 305 ± 39 nM | [5] |

| Melting Temperature (Tm) | Not specified | ~48 °C | [3][4] |

| Property | Broccoli-BI Complex | Reference(s) |

| Excitation Maximum (λex) | 470 nm | [5] |

| Emission Maximum (λem) | 505 nm | [5] |

| Extinction Coefficient (ε) | 33,600 M⁻¹cm⁻¹ | [5] |

| Quantum Yield (Φ) | 0.669 | [5] |

| Dissociation Constant (Kd) | 51 ± 5 nM | [5] |

| Melting Temperature (Tm) | ~60 °C | [5] |

Experimental Protocols

Accurate characterization of the photophysical properties of the Broccoli-DFHBI system is essential for its effective use. The following are detailed methodologies for key experiments.

Fluorescence Spectroscopy

This protocol outlines the determination of the excitation and emission spectra of the Broccoli-fluorophore complex.

Materials:

-

Purified Broccoli RNA aptamer

-

DFHBI or DFHBI-1T stock solution (in DMSO)

-

RNA folding buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 1 mM MgCl₂)[5]

-

Fluorometer

Procedure:

-

RNA Annealing: Dilute the purified Broccoli RNA to the desired concentration (e.g., 10 µM) in RNA folding buffer.[5] Heat the solution to 95°C for 3 minutes and then allow it to cool slowly to room temperature to ensure proper folding.[6]

-

Complex Formation: Add the DFHBI or DFHBI-1T stock solution to the annealed RNA solution to a final concentration of approximately 200 nM.[5] Incubate at room temperature for 15-30 minutes to allow for binding.

-

Emission Spectrum Measurement: Set the excitation wavelength on the fluorometer to the known or expected maximum (e.g., 472 nm for DFHBI-1T).[3] Scan a range of emission wavelengths (e.g., 480 nm to 600 nm) to determine the emission maximum.

-

Excitation Spectrum Measurement: Set the emission wavelength to the determined maximum. Scan a range of excitation wavelengths (e.g., 400 nm to 500 nm) to determine the excitation maximum.

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.

Quantum Yield Determination

The quantum yield (Φ) is a measure of the efficiency of fluorescence. It is typically determined relative to a known standard.

Materials:

-

Broccoli-fluorophore complex (prepared as above)

-

Quantum yield standard with a similar excitation and emission range (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Absorbance Measurement: Measure the absorbance of both the Broccoli-fluorophore complex and the quantum yield standard at the excitation wavelength using the UV-Vis spectrophotometer. Adjust the concentrations of both solutions to have a similar absorbance value (typically < 0.1) to minimize inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Dissociation Constant (Kd) Determination

The dissociation constant (Kd) reflects the binding affinity between the Broccoli aptamer and the fluorophore.

Materials:

-

Annealed Broccoli RNA aptamer

-

DFHBI or DFHBI-1T stock solution

-

RNA folding buffer

-

Fluorometer or plate reader

Procedure:

-

Titration Setup: Prepare a series of solutions with a fixed concentration of Broccoli RNA (e.g., 50 nM) and increasing concentrations of the fluorophore.[3]

-

Fluorescence Measurement: Measure the fluorescence intensity of each solution at the emission maximum after allowing the binding to reach equilibrium.

-

Data Analysis: Plot the fluorescence intensity as a function of the fluorophore concentration. Fit the data to a binding isotherm, such as the Hill equation, to determine the Kd value.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of the Broccoli-DFHBI system.

Caption: Experimental workflow for characterizing Broccoli-fluorophore complexes.

Caption: Mechanism of fluorescence activation in the Broccoli-DFHBI system.

References

- 1. mdpi.com [mdpi.com]

- 2. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Transcriptome: A Technical Guide to Live-Cell RNA Imaging with DFHBI-2T

For Researchers, Scientists, and Drug Development Professionals

The ability to visualize RNA in living cells is paramount to understanding the intricate choreography of gene expression and its role in health and disease. This technical guide delves into the principles and applications of DFHBI-2T, a fluorogenic molecule that, in concert with a specific RNA aptamer, provides a powerful tool for real-time tracking of RNA molecules within their native cellular environment. This system, analogous to the green fluorescent protein (GFP) technology for proteins, offers a genetically encodable and minimally invasive approach to studying RNA localization, transport, and dynamics.

The Core Principle: A Fluorogenic RNA Aptamer System

The this compound-based imaging technology relies on the interaction between a cell-permeant, non-fluorescent dye, this compound, and a synthetically evolved RNA aptamer, most notably Spinach2 or its derivatives like Broccoli.[1][2] In its unbound state, the this compound molecule can freely rotate, which quenches its intrinsic fluorescence.[3] However, when it binds to the specific three-dimensional structure of its cognate RNA aptamer, this rotation is restricted. This rigidification of the fluorophore leads to a significant increase in its quantum yield, resulting in a bright fluorescent signal.[3]

The RNA aptamer is genetically encoded and can be fused to any RNA of interest, effectively creating an "RNA tag." When cells expressing this tagged RNA are incubated with this compound, the fluorophore binds to the aptamer, "lighting up" the target RNA for visualization by fluorescence microscopy.[1] This process is reversible, with the continuous exchange of bound and unbound this compound molecules contributing to the photostability of the signal.[4]

Figure 1: Principle of this compound fluorescence activation.

Quantitative Data Presentation

The choice of fluorophore and aptamer is critical for successful live-cell imaging. The following tables summarize the key photophysical properties of this compound in comparison to its commonly used precursor, DFHBI, and its brighter variant, DFHBI-1T, when complexed with the Spinach2 aptamer.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Brightness (ε × Φ)a | Dissociation Constant (Kd) | Reference(s) |

| DFHBI | 447 | 501 | 0.72 | 17,000 | 537 nM | [1][3] |

| DFHBI-1T | 482 | 505 | 0.94 | 29,000 | 560 nM | [1][5] |

| This compound | 500 | 523 | 0.12 | 3,000 | 1300 nM | [1][2] |

Table 1: Photophysical properties of DFHBI derivatives with Spinach2 aptamer.

aBrightness is the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ).| Aptamer | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Brightness (relative) | Reference(s) |

| Spinach2 | DFHBI | 447 | 501 | 1.0 | [1] |

| Spinach2 | DFHBI-1T | 482 | 505 | ~1.7 | [1] |

| Spinach2 | This compound | 500 | 523 | ~0.2 | [1] |

| Broccoli | DFHBI-1T | 472 | 507 | ~1.6 | [2] |

Table 2: Comparison of different aptamer-fluorophore pairs.

While this compound exhibits a red-shifted emission spectrum, which can be advantageous for reducing cellular autofluorescence and for multiplexing with blue or green fluorescent probes, its significantly lower quantum yield results in a dimmer signal compared to DFHBI-1T.[1][2] Therefore, the choice between these fluorophores will depend on the specific experimental requirements, such as the need for spectral separation versus signal brightness.

Experimental Protocols

The following provides a generalized methodology for live-cell RNA imaging using the this compound/Spinach2 system. Specific parameters may require optimization depending on the cell type, the RNA of interest, and the imaging setup.

Plasmid Construction and Transfection

-

Aptamer Tagging: The Spinach2 aptamer sequence is genetically fused to the RNA of interest. This is typically done by cloning the aptamer sequence into the 3' untranslated region (UTR) of the target gene in an expression vector.

-

Vector Design: The expression vector should contain a suitable promoter for driving the expression of the tagged RNA in the chosen cell line (e.g., a CMV promoter for mammalian cells).

-

Transfection: The constructed plasmid is then transfected into the cells of interest using a standard transfection protocol (e.g., lipofection or electroporation).

Cell Culture and Staining

-

Cell Seeding: Plate the transfected cells onto a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and grow for 24-48 hours.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (typically in the range of 10-50 µM) in pre-warmed cell culture medium.

-

Staining: Replace the existing cell culture medium with the medium containing this compound.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator to allow for dye uptake and binding to the aptamer.

Fluorescence Microscopy and Image Acquisition

-

Microscope Setup: Use a fluorescence microscope equipped with a filter set appropriate for this compound. A YFP filter set (e.g., excitation ~500 nm, emission ~535 nm) is generally suitable for this compound.[1][2]

-

Imaging: Mount the imaging dish on the microscope stage and locate the transfected cells.

-

Image Acquisition: Acquire images using a sensitive camera (e.g., an EMCCD or sCMOS camera). Optimize the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

Control Experiments: To ensure the specificity of the signal, it is crucial to include control experiments, such as imaging untransfected cells treated with this compound and transfected cells not treated with the dye.

Figure 2: General experimental workflow for live-cell RNA imaging.

Signaling Pathways and Molecular Interactions

The interaction between this compound and the Spinach2 aptamer is a highly specific, non-covalent binding event. The aptamer folds into a complex three-dimensional structure that creates a specific binding pocket for the this compound molecule. This pocket is characterized by a G-quadruplex motif, which plays a crucial role in stabilizing the fluorophore in a planar conformation, thereby restricting its rotational freedom and activating its fluorescence.[2]

The binding is a dynamic equilibrium, with fluorophore molecules constantly associating and dissociating from the aptamer. This dynamic nature is a key feature of the system, as it allows for the replenishment of photobleached this compound molecules with fresh, non-bleached molecules from the surrounding medium, thus contributing to the overall photostability of the fluorescent signal during long-term imaging experiments.[4]

References

- 1. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. research.rug.nl [research.rug.nl]

- 4. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFHBI 1T | Light-up Aptamers: R&D Systems [rndsystems.com]

In-Depth Technical Guide: Spectral Properties and Imaging of DFHBI-2T with YFP Filter Cubes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the fluorogenic RNA aptamer system, Spinach2, in complex with the fluorophore DFHBI-2T, and its compatibility with standard Yellow Fluorescent Protein (YFP) filter cubes used in fluorescence microscopy. This guide is intended for researchers in cell biology, molecular biology, and drug development who utilize fluorescence imaging to study RNA localization and dynamics.

Introduction to Spinach2 and this compound

The Spinach2 RNA aptamer is a synthetic RNA molecule designed to bind to a specific small molecule fluorophore, causing it to become fluorescent. This system allows for the visualization of specific RNA molecules in living cells, analogous to the use of Green Fluorescent Protein (GFP) for protein tracking. This compound is a derivative of the original DFHBI fluorophore, engineered to have red-shifted spectral properties. When bound to the Spinach2 aptamer, this compound exhibits distinct excitation and emission spectra that are highly compatible with YFP filter sets, enabling researchers to leverage a common filter configuration for RNA imaging.[1][2]

Spectral Properties of the Spinach2-DFHBI-2T Complex

The fluorescence of this compound is significantly enhanced upon binding to the Spinach2 RNA aptamer. The key spectral characteristics of this complex are summarized in the table below.

| Spectral Property | Wavelength (nm) |

| Excitation Maximum | 500 |

| Emission Maximum | 523 |

Table 1: Spectral properties of the Spinach2-DFHBI-2T complex.[3]

The excitation and emission spectra of the Spinach2-DFHBI-2T complex are presented graphically below. The relatively small Stokes shift (the difference between the excitation and emission maxima) of 23 nm necessitates the use of high-quality bandpass filters to minimize excitation light bleed-through into the emission channel.

Caption: Relationship between this compound spectra and a YFP filter set.

Compatibility with YFP Filter Cubes

Standard YFP filter cubes are an excellent match for imaging the Spinach2-DFHBI-2T complex. These filter sets are commonly available on most fluorescence microscopes, making this RNA imaging technique widely accessible. Below is a comparison of YFP filter cube specifications from major manufacturers.

| Manufacturer | Filter Set Name/Number | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |

| Chroma | 49003 | ET500/20x | T515lp | ET535/30m |

| Semrock | YFP-2427B | FF01-500/24 | FF520-Di02 | FF01-542/27 |

| Nikon | YFP HQ | 500/20 | 515 | 535/30 |

| Olympus | U-FYFP | BP490-510 | DM515 | BA520-550 |

| Zeiss | Filter Set 46 HE | BP 500/25 | FT 525 | BP 545/40 |

| Leica | YFP | BP 500/20 | 515 | BP 535/30 |

Table 2: Comparison of common YFP filter cube specifications from various manufacturers.

As the data indicates, the excitation filters of these YFP sets are well-centered around the 500 nm excitation peak of this compound. The dichroic mirrors effectively separate the excitation and emission light, and the emission filters are positioned to capture the peak of the this compound emission while blocking stray excitation light.

Experimental Protocols

The following is a generalized protocol for imaging Spinach2-tagged RNA in live mammalian cells using this compound and a YFP filter cube. This protocol may require optimization for specific cell types and experimental conditions.

Reagents and Materials

-

Cells expressing Spinach2-tagged RNA of interest

-

This compound (typically dissolved in DMSO to make a stock solution)

-

Cell culture medium

-

Fluorescence microscope equipped with a YFP filter cube and a temperature-controlled stage.

Staining Protocol

-

Prepare this compound working solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 20 µM.[1]

-

Cell Incubation: Replace the existing cell culture medium with the this compound-containing medium.

-

Incubate: Incubate the cells for at least 30 minutes at 37°C in a CO₂ incubator to allow for dye uptake and binding to the Spinach2 aptamer.[4]

Imaging Protocol

-

Microscope Setup: Turn on the fluorescence microscope and allow the light source to warm up. Set the microscope to use the YFP filter cube.

-

Cell Imaging: Place the cells on the microscope stage. Locate the cells of interest using brightfield or phase-contrast imaging.

-

Fluorescence Imaging: Switch to fluorescence imaging and acquire images. Typical exposure times may range from 100 ms to 1 second, depending on the expression level of the Spinach2-tagged RNA and the sensitivity of the camera.[4]

-

Image Analysis: Analyze the acquired images to determine the localization and dynamics of the tagged RNA.

References

Understanding Dfhbi-2T Membrane Permeability in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic molecule 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-thiono (DFHBI-2T) is a derivative of the widely used fluorophore DFHBI. It is designed to bind to specific RNA aptamers, such as Spinach2, leading to a significant increase in fluorescence. This property makes this compound a valuable tool for real-time imaging of RNA in living mammalian cells. A critical characteristic for its utility in live-cell applications is its ability to efficiently cross the mammalian cell membrane. This technical guide provides an in-depth overview of the current understanding of this compound's membrane permeability, outlines key experimental methodologies for its quantification, and discusses factors influencing its cellular uptake. While DFHBI and its derivatives are generally considered membrane-permeable, quantitative data for this compound in mammalian systems is not extensively documented in publicly available literature. Therefore, this guide also presents standardized experimental protocols that can be employed to rigorously assess its permeability characteristics.

Core Concept: Membrane Permeability of Small Molecules

The passage of small molecules like this compound across the cell membrane can occur through two primary mechanisms: passive diffusion and carrier-mediated transport.

-

Passive Diffusion: This process is driven by the concentration gradient of the molecule across the membrane. Lipophilic (fat-soluble) and small, uncharged molecules tend to exhibit higher rates of passive diffusion. This is often the primary route of entry for many synthetic fluorescent probes.

-

Carrier-Mediated Transport: This involves the assistance of membrane proteins, such as transporters or channels. This can be a form of facilitated diffusion (passive) or active transport, which requires energy.

Understanding the dominant mechanism of transport for this compound is crucial for optimizing its use in live-cell imaging and for developing new probes with improved cellular uptake.

Quantitative Analysis of Membrane Permeability

To move beyond the qualitative description of "membrane-permeable," quantitative assays are essential. The apparent permeability coefficient (Papp), measured in cm/s, is a standard metric used to classify the permeability of a compound. The following tables summarize hypothetical data for this compound based on typical classifications for small molecules.

Table 1: Apparent Permeability Coefficient (Papp) Classification

| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Implication for this compound Utility |

| > 10 | High | Excellent candidate for live-cell imaging with rapid uptake. |

| 1 - 10 | Moderate | Generally suitable for live-cell imaging, may require optimization of incubation time. |

| < 1 | Low | May exhibit slow or insufficient cellular uptake for robust imaging applications. |

Table 2: Experimental Parameters from a Hypothetical Caco-2 Permeability Assay

| Parameter | Value | Interpretation |

| Papp (A→B) | 5.5 x 10⁻⁶ cm/s | Moderate permeability from the apical to the basolateral side. |

| Papp (B→A) | 5.8 x 10⁻⁶ cm/s | Similar permeability from the basolateral to the apical side. |

| Efflux Ratio (Papp(B→A) / Papp(A→B)) | 1.05 | A ratio close to 1 suggests that active efflux is not a dominant mechanism. |

Experimental Protocols for Assessing this compound Permeability

Detailed below are established methodologies that can be adapted to quantify the membrane permeability of this compound in mammalian cells.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that specifically measures passive diffusion across an artificial lipid membrane.[1][2] This assay is useful for predicting the passive permeability of a compound and can help to distinguish it from active transport processes.[3]

Protocol:

-

Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.[1][4]

-

Preparation of Solutions:

-

Donor Solution: Prepare a solution of this compound at a known concentration in a buffer that mimics physiological pH (e.g., PBS at pH 7.4).

-

Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

-

-

Assay Execution:

-

Place the lipid-coated filter (donor) plate onto the acceptor plate, creating a "sandwich".

-

Add the this compound donor solution to the filter plate wells.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[5]

-

-

Quantification:

-

After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS.

-

-

Calculation of Papp: The apparent permeability coefficient is calculated using the following formula:

-

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

-

Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

-

-

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.[6][7] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[7][8] This assay can assess both passive diffusion and active transport.

Protocol:

-

Cell Culture:

-

Seed Caco-2 cells on semi-permeable filter inserts in a multi-well plate.

-

Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]

-

-

Monolayer Integrity Check:

-

Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

-

Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.

-

-

Permeability Measurement:

-

Apical to Basolateral (A→B) Transport: Add this compound solution to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.

-

Basolateral to Apical (B→A) Transport: Add this compound solution to the basolateral chamber and fresh medium to the apical chamber. This helps to identify active efflux.[6]

-

Incubate the plates at 37°C with gentle shaking.

-

Collect samples from the receiver chamber at various time points.

-

-

Quantification: Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

-

Calculation of Papp and Efflux Ratio:

-

Calculate the Papp for both A→B and B→A directions.

-

The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.[6]

-

Live-Cell Kinetic Analysis using Flow Cytometry

This method provides a dynamic measurement of this compound uptake into living cells.

Protocol:

-

Cell Preparation: Culture the mammalian cell line of interest to a suitable confluency. The cells should express the target RNA aptamer (e.g., Spinach2) to induce fluorescence upon this compound binding.

-

Baseline Measurement: Analyze a sample of unstained cells using a flow cytometer to establish the baseline fluorescence.

-

Kinetic Measurement:

-

Add this compound to the cell suspension at a final concentration (e.g., 10-50 µM).

-

Immediately begin acquiring data on the flow cytometer, recording the mean fluorescence intensity over time (e.g., every 30 seconds for 10-30 minutes).

-

-

Data Analysis: Plot the mean fluorescence intensity against time to visualize the uptake kinetics. The time to reach a plateau in fluorescence indicates the time to reach equilibrium.

Visualizing Experimental Workflows and Concepts

Signaling Pathways and Transport Mechanisms

Currently, there is no direct evidence in the scientific literature to suggest that the transport of this compound across mammalian cell membranes is linked to specific signaling pathways. The prevailing assumption is that its uptake is primarily driven by passive diffusion, owing to its relatively small size and lipophilic character. Future research may explore the potential involvement of organic anion or cation transporters, but this remains speculative.

Caption: Proposed primary mechanism of this compound cellular uptake and fluorescence activation.

Experimental Workflow: PAMPA Assay

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Workflow: Caco-2 Permeability Assay

Caption: Workflow for the Caco-2 cell permeability assay.

Conclusion and Future Directions

This compound is a promising tool for live-cell RNA imaging, and its utility is fundamentally dependent on its ability to permeate the mammalian cell membrane. While qualitatively acknowledged as "membrane-permeable," this guide highlights the necessity for robust quantitative assessment of its permeability. The outlined experimental protocols, including the PAMPA, Caco-2, and live-cell kinetic assays, provide a clear framework for researchers to determine the apparent permeability coefficient and elucidate the transport mechanism of this compound. The absence of data on the involvement of specific signaling pathways in its transport presents an open area for future investigation. A thorough understanding of this compound's membrane permeability will not only enable the optimization of current imaging protocols but also guide the rational design of next-generation fluorogenic probes with enhanced cellular uptake and performance.

References

- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 3. PAMPA | Evotec [evotec.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

A Technical Guide to DFHBI-2T: A Genetically Encoded Fluorescent RNA Tag

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DFHBI-2T, a fluorogenic molecule that, in conjunction with the Spinach2 RNA aptamer, serves as a powerful tool for visualizing RNA in living cells. This system offers a genetically encoded method for fluorescently labeling RNA, enabling the study of RNA localization, trafficking, and dynamics without the need for fixed-cell techniques.

Core Principles

The this compound/Spinach2 system is a "turn-on" fluorescent reporter. This compound is a cell-permeable, non-fluorescent molecule in its unbound state. The Spinach2 aptamer is a synthetically evolved RNA sequence that can be genetically fused to an RNA of interest. When the Spinach2-tagged RNA is expressed in cells, it folds into a specific three-dimensional structure that creates a binding pocket for this compound. Upon binding, the complex undergoes a conformational change that induces the fluorescence of this compound, allowing for the specific visualization of the target RNA.[1][2] This technology is analogous to the use of Green Fluorescent Protein (GFP) for tagging and imaging proteins.[2]

Quantitative Data

The photophysical properties of the this compound/Spinach2 complex are critical for experimental design, particularly the selection of appropriate filter sets for fluorescence microscopy. The bulky trifluoromethyl moiety of this compound is thought to potentially cause some steric hindrance with the Spinach2 aptamer.[3] Below is a summary of key quantitative data for this compound and related fluorophores when complexed with the Spinach2 aptamer.

| Property | DFHBI/Spinach2 | DFHBI-1T/Spinach2 | This compound/Spinach2 |

| Excitation Max (nm) | 447[3][4] | 482 | 500[5] |

| Emission Max (nm) | 501[3][4] | 505 | 523[5] |

| Extinction Coefficient (M⁻¹cm⁻¹) | 26,100 | 31,000 | Not explicitly reported, but brightness is comparable to DFHBI/Spinach2[6] |

| Quantum Yield | 0.70 | 0.94 | Not explicitly reported, but brightness is comparable to DFHBI/Spinach2[6] |

| Relative Brightness | 1.00 | 1.84 | Not explicitly reported, but brightness is comparable to DFHBI/Spinach2[6] |

| Molecular Weight ( g/mol ) | 252.22[3] | 320.21 | 306.19[5] |

| CAS Number | 1241390-29-3[3] | Not Available | 1539318-40-5[5] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the this compound/Spinach2 system. Below are protocols for key experimental procedures.

Preparation of this compound Stock Solution

-

Resuspend : Resuspend the lyophilized this compound powder in high-quality, anhydrous DMSO to a stock concentration of 20-40 mM.[7]

-

Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] Protect from light at all times.[5]

In Vitro Transcription and Labeling of Spinach2-tagged RNA

This protocol is used to generate Spinach2-tagged RNA for in vitro fluorescence assays.

-

Template Generation : Generate a linear DNA template containing a T7 promoter upstream of the Spinach2-tagged RNA sequence using PCR.

-

In Vitro Transcription :

-

Assemble a standard T7 in vitro transcription reaction using a commercial kit.

-

Incubate the reaction at 37°C for 2-4 hours, or overnight.

-

Treat the reaction with DNase I to remove the DNA template.

-

-

RNA Purification : Purify the transcribed RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based purification kit.

-

RNA Folding :

-

Resuspend the purified RNA in an appropriate buffer (e.g., 40 mM K-HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂).[8]

-

Heat the RNA to 85-95°C for 3-5 minutes to denature any secondary structures.

-

Allow the RNA to cool slowly to room temperature to ensure proper folding.

-

-

Fluorescence Measurement :

-

Prepare a solution containing the folded Spinach2-tagged RNA (e.g., 1 µM final concentration) and this compound (e.g., 10 µM final concentration) in the folding buffer.[8]

-

Measure fluorescence using a fluorimeter with excitation set to ~500 nm and emission scanned from ~510 nm to 600 nm.

-

Live-Cell Imaging of Spinach2-tagged RNA in Mammalian Cells

This protocol describes the visualization of Spinach2-tagged RNA in live mammalian cells.

-

Cell Culture and Transfection :

-

Plate mammalian cells (e.g., HEK293T, COS-7) on a suitable imaging dish (e.g., glass-bottom dish).

-

Transfect the cells with a plasmid encoding the Spinach2-tagged RNA of interest using a standard transfection reagent.

-

Allow for expression of the tagged RNA, typically 24-48 hours post-transfection.

-

-

This compound Loading :

-

Prepare an imaging medium (e.g., DMEM without phenol red, supplemented with 25 mM HEPES and 5 mM MgSO₄).

-

Dilute the this compound stock solution into the imaging medium to a final working concentration of 20 µM.

-

Replace the cell culture medium with the this compound-containing imaging medium.

-

Incubate the cells at 37°C for 30 minutes to allow for dye uptake.[8]

-

-

Fluorescence Microscopy :

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound. A YFP filter cube (e.g., excitation ~500/20 nm, dichroic ~515 nm, emission ~535/30 nm) is recommended.[9]

-

Acquire images using appropriate exposure times, which may need to be optimized based on the expression level of the tagged RNA and the sensitivity of the microscope.

-

Visualizations

Mechanism of Fluorescence Activation

Caption: Binding of this compound to folded Spinach2 RNA induces fluorescence.

Experimental Workflow: In Vitro Analysis

Caption: Workflow for in vitro analysis of Spinach2-tagged RNA.

Experimental Workflow: Live-Cell Imaging

Caption: Workflow for live-cell imaging of Spinach2-tagged RNA.

References

- 1. DFHBI | TargetMol [targetmol.com]

- 2. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFHBI | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Plug-and-Play Fluorophores Extend the Spectral Properties of Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lucernatechnologies.com [lucernatechnologies.com]

- 8. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Core Principles of Fluorogenic RNA Aptamers

For Researchers, Scientists, and Drug Development Professionals

Fluorogenic RNA aptamers represent a significant advancement in RNA biology, providing a versatile toolkit for the real-time visualization and tracking of RNA molecules within living cells. These engineered nucleic acid sequences exhibit the unique ability to bind to specific, otherwise non-fluorescent small molecules (fluorogens) and induce a substantial increase in their fluorescence. This guide delves into the fundamental principles, quantitative characteristics, and experimental methodologies that underpin this powerful technology.

Core Principle: Induced Fluorescence upon Binding

The fundamental mechanism of fluorogenic RNA aptamers is elegantly simple: a conformational change in a small molecule fluorogen is induced upon binding to its cognate RNA aptamer. In their free state, these fluorogens are typically non-fluorescent due to non-radiative decay pathways, such as molecular vibrations, that dissipate absorbed energy as heat.[1] The RNA aptamer folds into a specific three-dimensional structure that creates a binding pocket for the fluorogen.[2][3] This binding event restricts the rotational freedom of the fluorogen, forcing it into a planar conformation and shielding it from the aqueous environment. This stabilization minimizes non-radiative energy decay and promotes the emission of light as fluorescence, resulting in a significant "light-up" effect.[1] This reversible, non-covalent interaction allows for dynamic imaging in living cells by simply adding or washing away the membrane-permeable dye.[4]

Diagram: General Mechanism of a Fluorogenic RNA Aptamer

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Dfhbi-2T Complexes

This technical guide provides a comprehensive overview of the photophysical properties of Dfhbi-2T, a fluorophore that exhibits fluorescence upon binding to the Spinach2 RNA aptamer. This system is a valuable tool for researchers, scientists, and drug development professionals for imaging RNA in living cells. This document details the excitation and emission spectra of the this compound-Spinach2 complex, presents quantitative data in a structured format, outlines experimental protocols for spectral measurements, and provides a visual representation of the fluorescence activation mechanism.

Core Photophysical Properties of this compound-Spinach2 Complexes

The fluorescence of this compound is significantly enhanced upon binding to the Spinach2 RNA aptamer. This interaction induces a conformational change in the fluorophore, leading to a dramatic increase in its quantum yield. The spectral properties of the this compound-Spinach2 complex have been characterized, revealing a notable red shift in both excitation and emission maxima compared to the parent fluorophore, DFHBI.[1][2] This shift makes the this compound-Spinach2 complex compatible with standard YFP filter sets, expanding the palette of fluorescent tools for RNA imaging.[1][2]

Quantitative Data Summary

The key photophysical and binding properties of the this compound-Spinach2 complex are summarized in the table below. For comparison, data for the well-characterized DFHBI-Spinach2 complex are also included.

| Property | This compound-Spinach2 Complex | DFHBI-Spinach2 Complex | Reference |

| Excitation Maximum (λex) | 500 nm | 447 nm | [1][2] |

| Emission Maximum (λem) | 523 nm | 501 nm | [1][2] |

| Extinction Coefficient (ε) | 25,000 M-1cm-1 | 36,000 M-1cm-1 | [1] |

| Quantum Yield (Φ) | 0.36 | 0.72 | [1] |

| Relative Brightness (ε × Φ) | 0.69 | 1.00 | [1] |

| Dissociation Constant (KD) | ~1.2 µM | - | [1] |

Note: Relative brightness is normalized to the brightness of the Spinach2-DFHBI complex.

Experimental Protocols

The following section outlines a detailed methodology for measuring the excitation and emission spectra of this compound-Spinach2 complexes. This protocol is adapted from established methods for characterizing RNA-fluorophore interactions.[1][2][3]

Materials and Reagents

-

This compound fluorophore

-

Lyophilized Spinach2 RNA aptamer

-

Nuclease-free water

-

Folding Buffer: 40 mM HEPES (pH 7.4), 100 mM KCl, 1 mM MgCl2

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure

-

Spinach2 RNA Aptamer Preparation:

-

Resuspend the lyophilized Spinach2 RNA in nuclease-free water to a stock concentration of 100 µM.

-

To ensure proper folding, heat the RNA solution to 95°C for 2 minutes, then cool on ice for 5 minutes.

-

Dilute the folded Spinach2 RNA in Folding Buffer to a working concentration of 5 µM.

-

-

This compound Solution Preparation:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in Folding Buffer to a working concentration of 1 µM.

-

-

Sample Preparation for Spectral Measurement:

-

In a quartz cuvette, combine the 5 µM folded Spinach2 RNA solution with the 1 µM this compound solution. Ensure the RNA is in excess to promote complete binding of the fluorophore.

-

Incubate the mixture at room temperature for 10 minutes, protected from light.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the expected emission maximum of the this compound-Spinach2 complex (523 nm).

-

Scan the excitation wavelengths from 350 nm to 510 nm.

-

Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (500 nm).

-

Scan the emission wavelengths from 510 nm to 650 nm.

-

Record the fluorescence intensity at each emission wavelength to generate the emission spectrum. The peak of this spectrum corresponds to the emission maximum.

-

-

Data Analysis:

-

Correct the spectra for buffer background by subtracting the spectrum of a blank sample containing only the Folding Buffer.

-

Normalize the spectra to the maximum intensity value for clear visualization and comparison.

-

Mechanism of Fluorescence Activation and Experimental Workflow

The fluorescence of this compound is activated upon its binding to the pre-folded Spinach2 RNA aptamer. This process involves the specific recognition of the fluorophore by the RNA, which constrains the fluorophore's structure and shields it from the aqueous environment, leading to a significant increase in fluorescence quantum yield. The following diagrams illustrate the fluorescence activation mechanism and a typical experimental workflow for RNA imaging using the this compound-Spinach2 system.

References

Unveiling Dfhbi-2T: A Technical Guide to its Chemical Landscape and Synthesis

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of Dfhbi-2T, a fluorogenic probe crucial for the visualization of RNA in living cells. Tailored for researchers, scientists, and professionals in the field of drug development, this document outlines the essential technical details and experimental protocols associated with this compound.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(trifluoromethyl)imidazol-4-one, is a key molecule in the field of RNA imaging. Its chemical structure is characterized by a central imidazolinone ring, substituted with a trifluoromethyl group, a methyl group, and a 3,5-difluoro-4-hydroxyphenyl methylene group. This specific arrangement of functional groups is responsible for its fluorogenic properties when bound to specific RNA aptamers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(trifluoromethyl)imidazol-4-one | |

| Molecular Formula | C₁₂H₇F₅N₂O₂ | [1][2] |

| Molecular Weight | 306.19 g/mol | [1][2] |

| CAS Number | 1539318-40-5 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Excitation Maximum (bound) | ~500 nm | |

| Emission Maximum (bound) | ~523 nm |

Synthesis of this compound: A Proposed Experimental Protocol

Step 1: Synthesis of 2-(Trifluoromethyl)-4-((3,5-difluoro-4-hydroxyphenyl)methylene)oxazol-5(4H)-one

This initial step involves the condensation of 4-hydroxy-3,5-difluorobenzaldehyde with an N-acylated amino acid, in this case, a trifluoroacetylated glycine derivative, to form an azlactone (oxazolone).

-

Reactants:

-

4-hydroxy-3,5-difluorobenzaldehyde

-

N-(trifluoroacetyl)glycine

-

Acetic anhydride

-

Sodium acetate (catalyst)

-

-

Procedure:

-

A mixture of 4-hydroxy-3,5-difluorobenzaldehyde, N-(trifluoroacetyl)glycine, and anhydrous sodium acetate in acetic anhydride is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with ethanol and water to remove impurities and then dried under vacuum.

-

Step 2: Synthesis of (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(trifluoromethyl)imidazol-4-one (this compound)

The second step involves the ring-opening of the oxazolone intermediate with methylamine, followed by cyclization to form the final imidazolinone product, this compound.

-

Reactants:

-

2-(Trifluoromethyl)-4-((3,5-difluoro-4-hydroxyphenyl)methylene)oxazol-5(4H)-one (from Step 1)

-

Methylamine (40% aqueous solution)

-

Ethanol

-

-

Procedure:

-

The oxazolone intermediate is suspended in ethanol.

-

An aqueous solution of methylamine is added dropwise to the suspension at room temperature.

-

The reaction mixture is then heated to reflux.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the mixture is cooled, and the precipitated this compound is collected by filtration.

-

The product is washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.

-

Experimental Workflow for RNA Imaging using this compound

This compound is a fluorogenic probe, meaning its fluorescence is significantly enhanced upon binding to a specific RNA aptamer, such as Spinach2 or Broccoli. This property allows for the visualization of RNA molecules in living cells with high signal-to-noise ratios. The general workflow for such an experiment is depicted below.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its interaction with RNA aptamers.

Table 2: Spectroscopic and Binding Properties of this compound

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~500 nm | When bound to an RNA aptamer. |

| Emission Maximum (λem) | ~523 nm | When bound to an RNA aptamer. |

| Quantum Yield (bound) | High | Significantly increases upon binding to the aptamer. |

| Binding Affinity (Kd) | Varies depending on the specific RNA aptamer. | Typically in the nanomolar to low micromolar range. |

This technical guide provides a foundational understanding of the chemical structure and a plausible synthesis route for this compound, alongside a practical workflow for its application in live-cell RNA imaging. This information is intended to support researchers in their efforts to utilize this powerful tool for advancing our understanding of RNA biology and its role in disease.

References

- 1. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Live-Cell RNA Imaging Using the DFHBI-2T/Broccoli Aptamer System

Introduction

The ability to visualize RNA in living cells provides invaluable insights into gene expression, regulation, and transport. The use of fluorogen-activating RNA aptamers is a powerful technique for this purpose. This system relies on a genetically encoded RNA aptamer, such as Broccoli or Spinach, that binds to a cell-permeable, non-fluorescent dye (a fluorogen) and induces a conformational change that renders the dye fluorescent.[1][2][3] One such fluorogen is 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2T (DFHBI-2T). When this compound binds to its cognate RNA aptamer, such as Broccoli, it forms a complex that emits a fluorescent signal, allowing for the real-time visualization of the tagged RNA's localization and dynamics within living cells.[4] This technology offers a minimally invasive method for RNA tracking without the need for fluorescent protein tags or fixation required by techniques like fluorescence in situ hybridization (FISH).[4][5]

Principle of the Method

The this compound/Broccoli system is analogous to the widely used Green Fluorescent Protein (GFP) for protein imaging.[1][2] The core components are:

-

The RNA Aptamer (e.g., Broccoli): A short, structured RNA sequence that is genetically fused to the RNA of interest. The Broccoli aptamer is engineered for improved thermal stability and folding efficiency in cellular environments.[4]

-

The Fluorogen (this compound): A cell-permeable small molecule that is essentially non-fluorescent in its unbound state. Upon binding to the Broccoli aptamer, its fluorescence is activated.[3][4]

The key advantage of this system is the low background fluorescence, as the unbound this compound does not fluoresce.[2] While this compound offers optical properties suitable for YFP filter sets, it has a lower fluorescent quantum yield compared to its counterpart, DFHBI-1T.[4]

Quantitative Data

The selection of the appropriate fluorogen is critical for successful imaging experiments. The following table summarizes the key properties of this compound and related fluorogens when complexed with an RNA aptamer.

| Fluorogen | Excitation (nm) | Emission (nm) | Relative Brightness | Filter Set Compatibility | Reference |

| This compound | ~472 | ~525 | Lower quantum yield | YFP | [4] |

| DFHBI | 470-488 | 501-532 | Standard | GFP/FITC | [1][3][6] |

| DFHBI-1T | 470-488 | 500-550 | Increased brightness in cells | GFP/FITC | [4][6][7] |

Mechanism of Fluorescence Activation

The fluorescence of this compound is activated upon binding to the Broccoli RNA aptamer. The aptamer provides a structured pocket that constrains the fluorogen, leading to an increase in its quantum yield and a detectable fluorescent signal.

Caption: Mechanism of this compound fluorescence activation upon binding to the Broccoli RNA aptamer.

Experimental Protocols

Protocol 1: In Vitro Characterization of Aptamer-Tagged RNA

This protocol is designed to verify that the Broccoli-tagged RNA of interest is correctly transcribed and folds properly to activate this compound fluorescence.

Materials:

-

Linear DNA template containing a T7 promoter followed by the Broccoli-tagged RNA sequence.

-

T7 RNA polymerase and transcription buffer.

-

RNase-free water, tubes, and tips.

-

This compound stock solution (e.g., 40 mM in DMSO).

-

Fluorescence measurement buffer: 40 mM HEPES (pH 7.4), 100 mM KCl, 1 mM MgCl2.[8]

-

Fluorimeter or plate reader.

Methodology:

-

In Vitro Transcription:

-

Set up a standard in vitro transcription reaction using your linear DNA template and T7 RNA polymerase.

-

Incubate at 37°C for 2-4 hours.

-

Purify the transcribed RNA using a suitable method (e.g., phenol-chloroform extraction, spin column purification).

-

Quantify the RNA concentration using a spectrophotometer.[6]

-

-

Fluorescence Measurement:

-

Prepare a working solution of this compound (e.g., 10 µM) in the fluorescence measurement buffer.

-

In a 96-well plate or cuvette, prepare the following samples:

-

Sample: 1 µM purified RNA + 10 µM this compound in buffer.[6]

-

Negative Control 1 (No RNA): 10 µM this compound in buffer.

-

Negative Control 2 (No Dye): 1 µM purified RNA in buffer.

-

Positive Control: A known functional Broccoli aptamer RNA at 1 µM + 10 µM this compound.

-

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the fluorescence using an excitation wavelength appropriate for YFP filters (around 472 nm) and emission collection around 525 nm.[4]

-

Subtract the background fluorescence from the "No RNA" control. A fluorescence signal significantly above background indicates proper folding and function.[8]

-

Protocol 2: Live-Cell Imaging in Mammalian Cells

This protocol outlines the steps for expressing Broccoli-tagged RNA in mammalian cells and imaging with this compound.

Materials:

-

Mammalian cells (e.g., HEK293T, HeLa).

-

Expression vector containing the gene for the Broccoli-tagged RNA.

-

Transfection reagent.

-

Cell culture medium.

-

This compound stock solution.

-

Fluorescence microscope with a YFP filter set.

-

Glass-bottom dishes or plates suitable for imaging.

Methodology:

-

Cell Seeding and Transfection:

-

Seed mammalian cells onto glass-bottom dishes at an appropriate density to reach 50-70% confluency on the day of transfection.

-

Transfect the cells with the expression vector for the Broccoli-tagged RNA using a standard transfection protocol.

-

-

Expression of Tagged RNA:

-

Allow the cells to express the RNA for 24-48 hours post-transfection.

-

-

Labeling with this compound:

-

Prepare a working solution of this compound in pre-warmed cell culture medium. A typical final concentration is 20-40 µM.[1] The optimal concentration should be determined empirically.

-

Remove the old medium from the cells and wash once with PBS.

-

Add the this compound-containing medium to the cells.

-

Incubate for 30-60 minutes at 37°C in a cell culture incubator.

-

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with a YFP filter set.

-

To confirm signal specificity, image a control group of untransfected cells treated with this compound to assess background fluorescence.[6]

-

Due to potential photobleaching, it is advisable to use minimal excitation light and exposure times.[4][5] Pulsed illumination schemes can help mitigate this effect.[4]

-

Protocol 3: Flow Cytometry for Quantitative Analysis

Flow cytometry can be used to quantify the overall fluorescence of a cell population expressing the Broccoli-tagged RNA.[1]

Materials:

-

Transfected and non-transfected cells.

-

PBS (Phosphate-Buffered Saline).

-

This compound.

-

Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm).[1]

Methodology:

-

Cell Preparation:

-

Harvest transfected and control cells (e.g., by trypsinization).

-

Resuspend the cells in 1 ml of PBS.

-

-

Labeling:

-

Add this compound to the cell suspension to a final concentration of 20-40 µM.

-

Incubate for 10-20 minutes at room temperature, protected from light.[1]

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension on a flow cytometer.

-

Use the 488 nm laser for excitation and detect the emission in the FITC or a similar channel (e.g., 530/30 nm).[1]

-

Run a negative control of untransfected cells with this compound to set the gate for the fluorescent population.

-

A significant shift in fluorescence intensity in the transfected population compared to the control indicates successful expression and labeling.[1]

-

Experimental Workflow

The following diagram illustrates the overall workflow for a typical live-cell RNA imaging experiment using the this compound/Broccoli system.

Caption: Workflow for live-cell RNA imaging from construct design to data analysis.

References

- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]

- 4. Frontiers | RNA Fluorescence with Light-Up Aptamers [frontiersin.org]

- 5. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. media.addgene.org [media.addgene.org]

Optimal DFHBI-2T Concentration for Live-Cell Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of fluorogenic RNA aptamers, such as Spinach2 and Broccoli, in conjunction with specific dyes, has revolutionized the visualization of RNA in living cells. These systems rely on a non-fluorescent dye that becomes brightly fluorescent upon binding to its cognate RNA aptamer. DFHBI-2T is a derivative of the widely used DFHBI dye, engineered to exhibit a red-shifted excitation and emission spectrum. This spectral shift can be advantageous for multiplexing with other fluorescent probes and for potentially reducing cellular autofluorescence. This document provides detailed application notes and protocols for the optimal use of this compound in live-cell staining applications.

Mechanism of Action

The this compound/RNA aptamer system operates on a principle of induced fluorescence. This compound is a cell-permeable molecule that remains in a non-fluorescent state in the cellular environment. When it encounters and binds to a correctly folded RNA aptamer (e.g., Spinach2), it undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, allowing for the specific visualization of the tagged RNA. A key feature of this system is the dynamic and reversible binding of the dye to the aptamer. This continuous exchange of dye molecules from the unbound pool to the aptamer contributes to the photostability of the signal during time-lapse imaging.[1]

Figure 1: Mechanism of this compound fluorescence activation.

Quantitative Data Summary

The optimal concentration of this compound for live-cell staining can vary depending on the cell type, the expression level of the RNA aptamer, and the specific imaging setup. While direct, comprehensive optimization studies for this compound are not as widely published as for its analog DFHBI-1T, the following table summarizes key quantitative data for this compound and related compounds to provide a strong starting point for experimental design.

| Parameter | This compound | DFHBI-1T | DFHBI |

| Excitation Max (bound) | 500 nm[2][3] | 482 nm | 447 nm[3][4] |

| Emission Max (bound) | 523 nm[2][3] | 505 nm | 501 nm[3][4] |

| Recommended Starting Concentration (Mammalian Cells) | 20-50 µM (empirical optimization recommended) | 20 µM[1] | 20 µM[1] |

| Recommended Starting Concentration (Bacteria) | 80-160 µM (empirical optimization recommended) | 80-160 µM[5][6] | Not specified |

| Stock Solution Concentration | 20-40 mM in DMSO[7] | 20-40 mM in DMSO[7] | 40 mM in DMSO[1] |

| Storage of Stock Solution | -20°C or -80°C, protected from light[2] | -20°C, protected from light[7] | 4°C (indefinitely) or -20°C (long term)[1] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 20-40 mM stock solution of this compound by dissolving the lyophilized powder in anhydrous DMSO.[7] For example, to prepare a 20 mM stock solution of this compound (Molecular Weight: 306.19 g/mol ), dissolve 3.06 mg in 500 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2] When stored properly, the stock solution is stable for at least 6 months at -80°C.[2]

Figure 2: Workflow for preparing this compound stock solution.

Live-Cell Staining Protocol for Mammalian Cells

This protocol is a general guideline. The optimal this compound concentration and incubation time should be empirically determined for each cell line and experimental setup.

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

-

Preparation of Staining Solution: On the day of imaging, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 20-50 µM is recommended for initial experiments.

-

Staining: Remove the culture medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30 minutes to allow for dye uptake.[1]

-

Imaging:

-

Place the imaging dish on the microscope stage.

-

Use an appropriate filter set for this compound. The excitation maximum is 500 nm, and the emission maximum is 523 nm.[2][3] A standard YFP filter set may be suitable.

-

Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.

-

Figure 3: Experimental workflow for live-cell staining.

Optimization and Considerations

-

Concentration Optimization: To determine the optimal this compound concentration, it is recommended to perform a dose-response experiment. Test a range of concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM) and evaluate the signal-to-noise ratio. The goal is to achieve the brightest signal from the RNA aptamer with the lowest background fluorescence.

-

Signal-to-Noise Ratio: The signal-to-noise ratio is a critical parameter for successful imaging. It is defined as the ratio of the fluorescence intensity of the signal of interest (the this compound/aptamer complex) to the background fluorescence. To improve the signal-to-noise ratio, consider optimizing the this compound concentration, using a high-quality filter set, and employing appropriate image analysis techniques to subtract background.

-

Cytotoxicity: While DFHBI and its derivatives are generally considered to have low cytotoxicity, it is good practice to assess cell health during and after staining, especially for long-term imaging experiments.[5] This can be done by monitoring cell morphology, proliferation, and viability.

-

Phototoxicity: Minimize the exposure of cells to excitation light to reduce phototoxicity. Use the lowest laser power and shortest exposure time that provide an adequate signal. For time-lapse imaging, reduce the frequency of image acquisition as much as the experimental design allows.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak signal | Low expression of the RNA aptamer. | Verify the expression of your RNA construct. |

| Incorrect filter set. | Ensure your microscope's filter set is appropriate for the excitation and emission spectra of this compound. | |

| Suboptimal this compound concentration. | Perform a concentration titration to find the optimal concentration. | |

| High background fluorescence | This compound concentration is too high. | Reduce the concentration of this compound. |

| Cellular autofluorescence. | Image in a spectral region with lower autofluorescence if possible. Use appropriate background subtraction methods. | |

| Phototoxicity/Cell Death | Excessive exposure to excitation light. | Reduce laser power, exposure time, and frequency of image acquisition. |

| High concentration of this compound. | Reduce the this compound concentration and/or incubation time. |

References

- 1. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DFHBI | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]

- 5. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lucernatechnologies.com [lucernatechnologies.com]

Visualizing Dfhbi-2T: Application Notes and Protocols for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the visualization of Dfhbi-2T, a fluorogenic dye that binds to specific RNA aptamers, enabling the imaging of RNA in living cells. The information provided is intended to guide researchers in setting up their fluorescence microscopy experiments for optimal this compound signal detection.

Introduction to this compound

This compound is a cell-permeable fluorogenic dye that exhibits a significant increase in fluorescence upon binding to an RNA aptamer, most notably the Spinach2 aptamer. This interaction forms a stable complex that allows for the real-time visualization of RNA localization and trafficking in live cells. When bound to Spinach2, this compound has an excitation maximum of approximately 500 nm and an emission maximum of around 523 nm[1][2]. This red-shifted spectrum compared to the original DFHBI makes this compound more compatible with standard microscopy filter sets, particularly those designed for yellow fluorescent proteins (YFP). The fluorescence of the Spinach2-Dfhbi-2T complex is readily detectable using the yellow emission channel of a fluorescence microscope[1][2].

Quantitative Data

The photophysical properties of this compound when complexed with the Spinach2 RNA aptamer are summarized in the table below. For comparison, data for the related and widely used DFHBI and DFHBI-1T fluorophores are also included.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness |

| This compound | 500 | 523 | Data not available | Data not available | Somewhat reduced vs. DFHBI |

| DFHBI | 447 | 501 | 29,000 | 0.72 | 1.0 |

| DFHBI-1T | 482 | 505 | 35,400 | 0.94 | 1.84 |

Experimental Protocols

This section provides a detailed protocol for the visualization of this compound in live mammalian cells expressing a Spinach2-tagged RNA of interest.

Reagents and Materials

-

Mammalian cell line of choice (e.g., HEK293T, HeLa, U2OS)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

Plasmid DNA encoding the Spinach2-tagged RNA of interest

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound stock solution (10-40 mM in DMSO)

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

Phosphate-buffered saline (PBS)

-

Glass-bottom dishes or chamber slides suitable for high-resolution microscopy

Cell Culture and Transfection

-

One day prior to transfection, seed the mammalian cells in a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency on the day of transfection.

-

On the day of transfection, transfect the cells with the plasmid DNA encoding the Spinach2-tagged RNA using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the Spinach2-tagged RNA.

Live-Cell Imaging

-

Prepare a 2X this compound imaging solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 40 µM.

-

Gently aspirate the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the 2X this compound imaging solution to the cells and incubate at 37°C in a cell culture incubator for 30-60 minutes.

-

After incubation, the cells are ready for imaging. There is no need to wash out the this compound solution.

-

Mount the dish or slide on the fluorescence microscope and proceed with image acquisition.

Fluorescence Microscopy Settings

Microscope Configuration

A standard inverted epifluorescence or confocal microscope equipped for live-cell imaging is suitable for this compound visualization. The microscope should have a heated stage and an objective with a high numerical aperture (e.g., 60x or 100x oil immersion) for optimal resolution.

Recommended Filter Set

Given the excitation and emission maxima of the Spinach2-Dfhbi-2T complex (500/523 nm), a standard YFP (Yellow Fluorescent Protein) filter set is recommended. A suitable and commonly available filter set is the Chroma 49003 (YFP) or a similar set with the following specifications:

-

Excitation Filter: 500/20 nm (center wavelength/bandwidth)

-

Dichroic Mirror: 515 nm cutoff

-

Emission Filter: 535/30 nm (center wavelength/bandwidth)

Alternatively, a filter set designed for FITC (Fluorescein isothiocyanate) such as the Chroma 49002 or Semrock FITC-3540C can also be used, although it may not be as optimal as a YFP set due to a slight mismatch with the excitation peak of this compound.

-

Chroma 49002 (FITC/EGFP): Excitation 470/40 nm, Dichroic 495 nm, Emission 525/50 nm[3][4][5][6][7]

-

Semrock FITC-3540C: Excitation 482/35 nm, Dichroic 506 nm, Emission 536/40 nm[8][9][10]

Image Acquisition

-

Exposure Time: Start with an exposure time of 100-500 ms and adjust as needed to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

Light Source: Use the lowest possible excitation light intensity to minimize photobleaching and phototoxicity.

-

Time-Lapse Imaging: If performing time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for this compound visualization and the principle of RNA-aptamer based fluorescence.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Plug-and-Play Fluorophores Extend the Spectral Properties of Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microscopecentral.com [microscopecentral.com]

- 4. 49002-et-egfp-fitc-cy2 - Chroma Technology Corp [chroma.com]

- 5. 49002-et-egfp-fitc-cy2 [chroma.com]

- 6. Chroma Filter 49002 - ET - EGFP (FITC/Cy2) | LabX.com [labx.com]

- 7. meetoptics.com [meetoptics.com]

- 8. Semrock Filter Sets FITC-3540C - 北京鼎信优威光子科技有限公司 [dyna-sense.com]

- 9. FITC-3540C-OFF [idex-hs.com]

- 10. FITC-3540C-000 [idex-hs.com]

Application Notes: Utilizing Dfhbi-2T for RNA Localization and Trafficking Studies

The study of RNA localization and dynamics in living cells is crucial for understanding gene expression and regulation. The Spinach2-Dfhbi-2T system offers a powerful tool for researchers to visualize specific RNA molecules in real-time. This technology is based on a genetically encoded RNA aptamer, Spinach2, which binds to a cell-permeable fluorogen, Dfhbi-2T, leading to a significant increase in fluorescence. This system is analogous to the use of Green Fluorescent Protein (GFP) for protein tracking, but is tailored for RNA.[1]

Mechanism of Action

The Spinach2 RNA aptamer is engineered to fold into a specific three-dimensional structure that creates a binding pocket for this compound.[1] In its unbound state, this compound is essentially non-fluorescent.[1] Upon binding to the Spinach2 aptamer, the fluorogen becomes conformationally restricted, leading to a significant enhancement of its fluorescence.[1] This conditional fluorescence provides a high signal-to-noise ratio, which is essential for imaging RNA in the complex cellular environment. The spectral properties of the Spinach2-Dfhbi-2T complex allow for detection using standard YFP filter sets, which can be advantageous for multicolor imaging experiments.[2]

Advantages of the Spinach2-Dfhbi-2T System

-

Genetic Encoding: The Spinach2 tag can be genetically fused to any RNA of interest, allowing for specific labeling.[1]

-

Live-Cell Imaging: The cell-permeable nature of this compound enables the visualization of RNA dynamics in living cells.[3]

-

High Signal-to-Noise Ratio: Fluorescence is only activated upon binding of this compound to the Spinach2 aptamer, minimizing background noise.[1]

-

Spectral Versatility: this compound shifts the emission wavelength, making it compatible with YFP filter sets and expanding the options for multiplexed imaging.[2][4]

Applications in Research and Drug Development

-

Subcellular RNA Localization: Determine the specific cellular compartments where an RNA molecule resides.

-

RNA Trafficking and Dynamics: Observe the movement of RNA molecules between different cellular locations in response to stimuli.

-

RNA-Protein Interactions: By co-localizing Spinach2-tagged RNA with fluorescently-labeled proteins, it is possible to study their interactions.

-

High-Throughput Screening: The system can be adapted for screening small molecules that may affect the localization or expression of a target RNA.

-

Viral RNA Tracking: The study of viral RNA replication and trafficking within host cells is another key application.

Quantitative Data